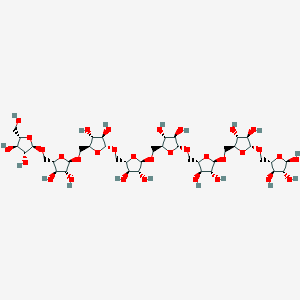

Arabinooctaose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Arabinooctaose is a carbohydrate molecule that belongs to the group of oligosaccharides. It consists of eight sugar units, including arabinose and glucose, and has a molecular weight of 1,056.2 g/mol. Arabinooctaose is commonly found in plant cell walls and is known to have various biological and physiological effects.

Aplicaciones Científicas De Investigación

Gene Regulation Studies

Research on the L-arabinose operon of Escherichia coli has provided significant insights into the mechanism of positive regulation of gene activity. This includes the discovery of DNA looping and how regulatory proteins change their DNA-binding properties in response to arabinose presence. The research has evolved from genetics to physiological, biochemical, and now biophysical studies at the atomic level (Schleif, 2000).

Biofuel Production

A modified strain of Saccharomyces cerevisiae has been engineered to utilize L-arabinose for growth and ferment it to ethanol. This expands the substrate fermentation range of S. cerevisiae, making it valuable for biomass-to-ethanol fermentation processes, especially in utilizing pentoses like L-arabinose found in cellulosic biomass hydrolysates (Becker & Boles, 2003).

Fungal Metabolism and Bioconversion

Fungi produce extracellular arabinanases, including α-L-arabinofuranosidases, to release L-arabinose from plant polymers, crucial for developing biofuels and bioproducts. The intracellular catabolism of L-arabinose in fungi like Aspergillus niger follows a four-step path, resulting in intermediates for the pentose phosphate pathway. This process is integral to the oxidoreductive degradation of other sugars like D-galactose (Seiboth & Metz, 2011).

Enzymatic Research

Research on α-L-arabinofuranosidase from Anoxybacillus kestanbolensis revealed its broad pH and temperature activity range, offering insights into the enzyme’s potential industrial applications, including in hydrolyzing various arabinose-containing polymers (Canakcı et al., 2008).

Industrial Enzyme Production

Alpha-L-arabinofuranosidase, an enzyme crucial for hydrolyzing hemicellulose, has various industrial applications. It acts by removing arabinose substituents, thus enhancing the bioconversion of lignocellulosic biomass. The review by Poria et al. (2020) highlights its production, genetic engineering approaches for enhanced production, and its synergism with other biomass hydrolyzing enzymes, outlining its extensive industrial relevance (Poria et al., 2020).

Biochemical and Structural Studies

L-Arabinose isomerase, an enzyme in the microbial pentose phosphate pathway, is crucial for producing rare sugars like D-tagatose and L-ribulose, which have high commercial value. Recent studies focus on novel AI screening, molecular modification, and structural biology, providing insights for industrial applications in food and pharmaceutical industries (Xu et al., 2014).

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66O33/c41-1-9-17(42)26(51)34(67-9)60-3-11-19(44)28(53)36(69-11)62-5-13-21(46)30(55)38(71-13)64-7-15-23(48)32(57)40(73-15)65-8-16-24(49)31(56)39(72-16)63-6-14-22(47)29(54)37(70-14)61-4-12-20(45)27(52)35(68-12)59-2-10-18(43)25(50)33(58)66-10/h9-58H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKPDOVLMQKECH-GXESVQKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)OCC7C(C(C(O7)OCC8C(C(C(O8)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)OC[C@H]7[C@@H]([C@H]([C@@H](O7)OC[C@H]8[C@@H]([C@H]([C@@H](O8)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66O33 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arabinooctaose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)